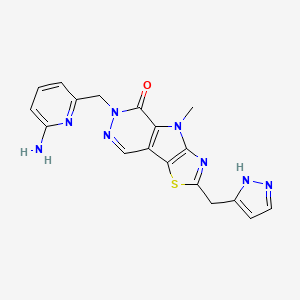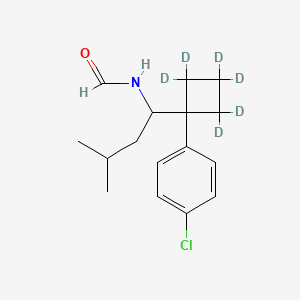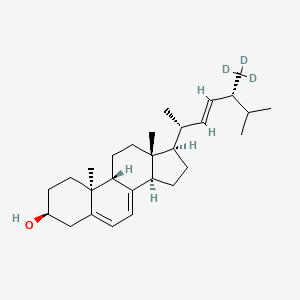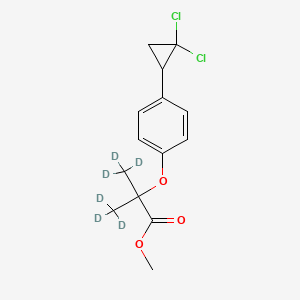
12-Oleanen-3,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is commonly found in various plant species, particularly in the roots and stems of certain plants like Euonymus laxiflorus and Canarium zeylanicum . This compound is known for its white crystalline solid form and distinctive aroma . It has garnered attention due to its potential therapeutic properties, including anti-inflammatory and anti-diabetic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Oleanen-3,11-dione typically involves the oxidation of precursor compounds such as α-amyrin or β-amyrin. These precursors are subjected to oxidation reactions using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from natural sources. The roots and stems of plants like Euonymus laxiflorus are harvested and subjected to extraction processes using solvents such as ethanol or methanol . The crude extract is then purified through techniques like column chromatography and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
12-Oleanen-3,11-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions at specific positions on the triterpenoid skeleton.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) in organic solvents.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Various nucleophiles can be used under basic or acidic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions include hydroxylated derivatives, further oxidized triterpenoids, and substituted triterpenoid compounds .
Scientific Research Applications
12-Oleanen-3,11-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other triterpenoid derivatives.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential anti-inflammatory, anti-diabetic, and anti-cancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of 12-Oleanen-3,11-dione involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of enzymes like cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory response . Additionally, it modulates signaling pathways such as the PI3K-Akt and MAPK pathways, which are involved in cell proliferation and survival . These interactions contribute to its anti-inflammatory and anti-cancer effects.
Comparison with Similar Compounds
12-Oleanen-3,11-dione is part of the oleanane triterpenoid family, which includes compounds like α-amyrin and β-amyrin. Compared to these similar compounds, this compound has unique structural features, such as the presence of two ketone groups at positions 3 and 11 . This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
List of Similar Compounds
- α-Amyrin
- β-Amyrin
- 28-Hydroxyolean-12-ene-3,11-dione
- 3β-Hydroxy-12-oleanen-27-oic acid
Properties
Molecular Formula |
C30H46O2 |
|---|---|
Molecular Weight |
438.7 g/mol |
IUPAC Name |
(6aR,6bS,8aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,4a,5,6,7,8,9,10,12,12a,14a-dodecahydropicene-3,14-dione |
InChI |
InChI=1S/C30H46O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20,22,24H,9-16,18H2,1-8H3/t20?,22?,24?,27-,28+,29-,30-/m1/s1 |
InChI Key |
XQIVDOSRZQSWFL-LINGBFQGSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC(=O)C4[C@]3(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C1CC(CC2)(C)C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)
![Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate](/img/structure/B15144807.png)



![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)


![3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15144858.png)



